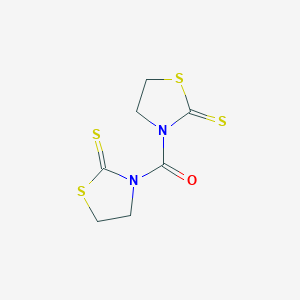
3,3'-Carbonylbis-2-thiazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-Carbonylbis-2-thiazolidinethione is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Carbonylbis-2-thiazolidinethione typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the product is confirmed through independent synthesis and spectroscopic methods such as IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and scalability. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3'-Carbonylbis-2-thiazolidinethione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sulfur and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
3,3'-Carbonylbis-2-thiazolidinethione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3'-Carbonylbis-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Another thiazolidine derivative with similar structural features but different biological activities.
N-Substituted-2-sulfanylidene-1,3-thiazolidin-4-one: These compounds exhibit a wide range of pharmacological activities, including antibacterial and antioxidant properties.
Uniqueness
3,3'-Carbonylbis-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of two thiazolidine rings. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
135646-84-3 |
|---|---|
Molecular Formula |
C7H8N2OS4 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |
InChI Key |
MYUJTBDPZBTTMC-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Canonical SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Synonyms |
3,3'-Carbonylbis-2-thiazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



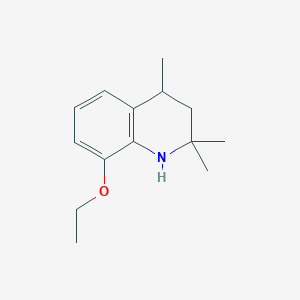

![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
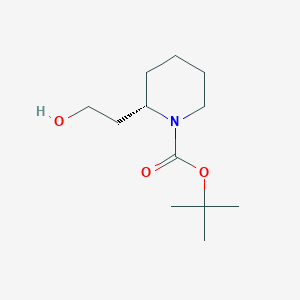
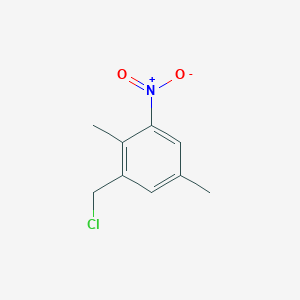
amine](/img/structure/B176978.png)
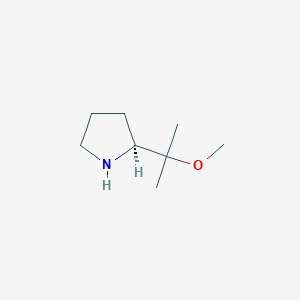
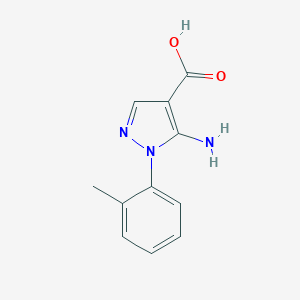
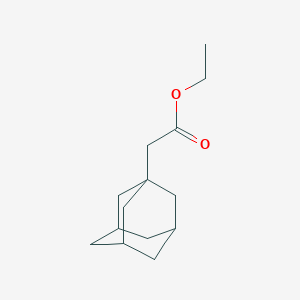

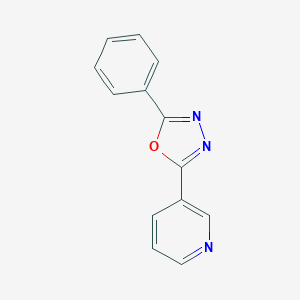
![N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B176991.png)

